Cas no 2413904-39-7 (tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate)

tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-26664775
- 2413904-39-7
- tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate
-
- インチ: 1S/C15H18N2O3/c1-9-10-5-8-13(18)16-12(10)7-6-11(9)17-14(19)20-15(2,3)4/h5-8H,1-4H3,(H,16,18)(H,17,19)
- InChIKey: FUOSTMMDYVBMLB-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC2=C(C=CC(N2)=O)C=1C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 274.13174244g/mol
- どういたいしつりょう: 274.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 67.4Ų
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26664775-10.0g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 10.0g |
$4236.0 | 2025-03-20 | |
Enamine | EN300-26664775-0.1g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 0.1g |
$867.0 | 2025-03-20 | |
Enamine | EN300-26664775-0.25g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 0.25g |
$906.0 | 2025-03-20 | |
Enamine | EN300-26664775-0.05g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 0.05g |
$827.0 | 2025-03-20 | |
Enamine | EN300-26664775-1g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 1g |
$986.0 | 2023-09-12 | ||
Enamine | EN300-26664775-0.5g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 0.5g |
$946.0 | 2025-03-20 | |
Enamine | EN300-26664775-1.0g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 1.0g |
$986.0 | 2025-03-20 | |
Enamine | EN300-26664775-10g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 10g |
$4236.0 | 2023-09-12 | ||
Enamine | EN300-26664775-2.5g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 | |
Enamine | EN300-26664775-5.0g |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate |
2413904-39-7 | 95.0% | 5.0g |
$2858.0 | 2025-03-20 |
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamateに関する追加情報
Introduction to Tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate (CAS No. 2413904-39-7)
Tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate, a compound with the chemical identifier CAS No. 2413904-39-7, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and therapeutic intervention. The structure of this molecule, featuring a tert-butyl group and a carbamate moiety linked to a quinoline derivative, suggests a multifaceted interaction with biological targets, making it a subject of intense research interest.
The quinoline scaffold, particularly in its modified forms such as the 2-hydroxy-5-methylquinolin-6-yl moiety, is well-documented for its pharmacological properties. Quinolines and their derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer activities. The presence of hydroxyl and methyl substituents in the quinoline ring enhances the molecule's solubility and bioavailability, which are critical factors in drug design. The carbamate group, on the other hand, introduces a polar functional unit that can interact with various biological receptors and enzymes, potentially modulating their activity.
In recent years, there has been a surge in research aimed at developing novel quinoline-based compounds for therapeutic purposes. One of the most promising areas has been in the fight against drug-resistant pathogens. The unique structural features of Tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate make it an attractive candidate for further investigation in this context. Studies have shown that modifications to the quinoline core can lead to compounds with enhanced efficacy against resistant strains of bacteria and viruses.
The tert-butyl group in Tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate not only contributes to the steric properties of the molecule but also influences its metabolic stability. This is particularly important in drug development, where a balance between efficacy and safety must be achieved. The carbamate linkage provides a site for further chemical modification, allowing researchers to fine-tune the pharmacokinetic profile of the compound. Such flexibility is crucial for optimizing drug candidates for clinical use.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques have been employed to predict the binding affinity of Tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate to various biological targets. These studies have identified several promising interactions that could lead to therapeutic benefits. For instance, preliminary data suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation, offering a potential new avenue for cancer treatment.
The synthesis of Tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic methodologies have been adapted to facilitate the preparation of complex molecules like this one. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have been utilized to construct the desired quinoline derivative efficiently. These advancements in synthetic chemistry are instrumental in bringing novel drugs from discovery to market.
The pharmacological evaluation of Tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate has revealed several interesting properties. In vitro studies have demonstrated its ability to interact with specific biological targets, leading to modulatory effects on cellular processes. These findings are supported by preliminary in vivo experiments, which indicate that the compound exhibits favorable pharmacokinetic characteristics when administered orally or intravenously. Such data are crucial for assessing the potential therapeutic value of new drug candidates.
The development of new drugs is often hampered by issues related to bioavailability and toxicity. Tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate has been designed with these challenges in mind. The hydroxyl and methyl groups enhance solubility, while the tert-butyl group improves metabolic stability. These features collectively contribute to an improved pharmacokinetic profile compared to earlier generations of quinoline-based compounds.
In conclusion, Tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate represents a significant step forward in pharmaceutical chemistry. Its unique structure and promising pharmacological properties make it an attractive candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing global health challenges.
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